2,4-Dimethylbenzyl 9H-purin-6-yl ether is a chemical compound that belongs to the class of purine derivatives. It features a purine base linked to a dimethylbenzyl moiety through an ether bond. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.
The synthesis of 2,4-dimethylbenzyl 9H-purin-6-yl ether can be traced back to studies focused on purine derivatives and their biological applications. Research has shown that modifications to the purine structure can lead to compounds with enhanced pharmacological properties. This compound may be synthesized through various methods involving alkylation and etherification reactions.
2,4-Dimethylbenzyl 9H-purin-6-yl ether can be classified under:
The synthesis of 2,4-dimethylbenzyl 9H-purin-6-yl ether typically involves several key steps:
The synthesis can be conducted using microwave-assisted techniques for improved yields and shorter reaction times. For instance, using microwave irradiation at controlled temperatures can enhance the efficiency of the reaction and reduce by-products .
The molecular structure of 2,4-dimethylbenzyl 9H-purin-6-yl ether consists of:
Key structural data includes:
2,4-Dimethylbenzyl 9H-purin-6-yl ether can undergo various chemical reactions:
Reactions are typically monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and purity .
The mechanism of action for compounds like 2,4-dimethylbenzyl 9H-purin-6-yl ether often involves interaction with biological targets such as enzymes or receptors. The purine base may mimic natural substrates in biochemical pathways, leading to inhibition or modulation of enzymatic activity.
Studies have indicated that modifications at the purine position can significantly affect binding affinity and biological activity, which is crucial for drug design .
Relevant data from spectral analysis (NMR, IR) confirms structural integrity and purity post-synthesis .
2,4-Dimethylbenzyl 9H-purin-6-yl ether has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
The systematic name 2,4-dimethylbenzyl 9H-purin-6-yl ether defines this compound as an alkyl aryl ether derivative of the purine heterocycle. The core scaffold consists of a purine system linked via an oxygen atom at the C6 position to a 2,4-dimethyl-substituted benzyl group. According to IUPAC conventions, the parent structure is 9H-purine, with the ether functionality specified as "6-yl ether" and the aromatic substituent described as "2,4-dimethylbenzyl" [1] [5].
Structurally, this molecule features two distinct domains:
This hybrid architecture places the compound within the broader class of 6-alkoxy purine derivatives, analogous to compounds such as N-(2,4-dimethoxyphenyl)-9-ethyl-9H-purin-6-amine (PubChem CID: 163344846) but distinguished by its ether linkage and specific alkyl substituents [1]. Key molecular properties are theorized based on structural analogs:
Table 1: Theoretical Molecular Properties of 2,4-Dimethylbenzyl 9H-Purin-6-yl Ether
Property | Value |
---|---|
Molecular formula | C₁₄H₁₄N₄O |
Molecular weight | 254.29 g/mol |
Hydrogen bond donors | 2 (purine NH groups) |
Hydrogen bond acceptors | 5 (purine N atoms + O) |
Calculated LogP | ~2.1 (moderate lipophilicity) |
Topological polar surface area | ~70 Ų |
Purine chemistry has evolved significantly since Emil Fischer's pioneering 19th-century work on uric acid derivatives. The 6-position of purines has been a focal point for chemical modification due to its accessibility and role in biomolecular recognition. Early investigations established that 6-alkoxy purines serve as versatile intermediates in nucleoside synthesis and adenosine receptor ligands [3]. The specific exploration of benzyl ethers emerged more recently, driven by the need for kinase inhibitors with enhanced selectivity and metabolic stability.
The incorporation of alkylaryl groups at the purine C6 position gained momentum in the 2000s with compounds like 6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-9-methyl-9H-purine (CAS#: 2640896-01-9), which demonstrated potent kinase inhibition [2]. This period saw strategic shifts from simple alkyl chains to substituted benzyl groups to optimize steric and electronic properties. The 2,4-dimethylbenzyl motif represents a deliberate design choice to balance lipophilicity and conformational restriction, as ortho-methyl groups limit aromatic ring rotation while para-methyl groups enhance membrane permeability without excessive hydrophobicity [5] [6].
Synthetic advances enabling this chemistry include:
The structural features of 2,4-dimethylbenzyl 9H-purin-6-yl ether align with key pharmacophore requirements for targeting purine-binding enzymes:
This scaffold shows significant potential for kinase inhibitor development, particularly against PI3K isoforms where purine derivatives have demonstrated selective inhibition. Molecular modeling suggests the dimethylbenzyl group could engage with non-conserved residues in regulatory domains, similar to the binding mode observed for 2,9-disubstituted-6-morpholino purine derivatives (IC₅₀ = 11 nM against PI3Kα) [6]. The ortho-methyl group may confer π-stacking advantages in shallow hydrophobic clefts, while the para-methyl could enhance affinity through van der Waals interactions.
Table 2: Potential Binding Interactions of 2,4-Dimethylbenzyl 9H-Purin-6-yl Ether
Structural Element | Target Interaction | Biological Significance |
---|---|---|
Purine N1/N7 | Backbone NH (hinge region) | Anchors compound in ATP-binding site |
Purine N3/N9H | Asparagine/Glutamate residues | Provides binding specificity |
2,4-Dimethylbenzyl ring | Hydrophobic subpocket | Exploits isoform-specific residues |
Ether oxygen | Water-mediated H-bonds | Enhances solubility and affinity |
Drug design applications could include:
The compound's molecular weight (<300 Da) and moderate lipophilicity (predicted LogP ~2.1) position it favorably within lead-like chemical space, suggesting potential for further optimization into brain-penetrant agents or combination therapies. Current research gaps include experimental validation of its kinase inhibition profile and exploration of N9-substituted analogs to modulate target engagement.
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4